molecular formula C14H13ClO4S B7456520 Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No.: B7456520
M. Wt: 312.8 g/mol
InChI Key: QGRLDJJKPIBLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a phenyl group, a chloro-substituted ethoxybenzene moiety, and a sulfonate group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves the sulfonation of 5-chloro-2-ethoxybenzene followed by the esterification with phenol. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, and the reaction is carried out under controlled temperatures to ensure the selective formation of the sulfonate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions where electrophiles replace hydrogen atoms.

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted phenyl ethers.

Scientific Research Applications

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or modulation of their activity. The chloro and ethoxy substituents can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 5-chloro-2-methoxybenzene-1-sulfonate: Similar structure but with a methoxy group instead of an ethoxy group.

    Phenyl 5-bromo-2-ethoxybenzene-1-sulfonate: Similar structure but with a bromo substituent instead of a chloro substituent.

    Phenyl 5-chloro-2-ethoxybenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.

Uniqueness

Phenyl 5-chloro-2-ethoxybenzene-1-sulfonate is unique due to the combination of its chloro and ethoxy substituents, which confer specific chemical reactivity and biological activity. The sulfonate group enhances its solubility in aqueous environments, making it suitable for various applications in research and industry.

Properties

IUPAC Name

phenyl 5-chloro-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4S/c1-2-18-13-9-8-11(15)10-14(13)20(16,17)19-12-6-4-3-5-7-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRLDJJKPIBLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.